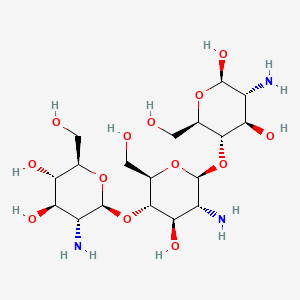
Pomalidomide-PEG2-Tos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-PEG2-Tos is a compound that consists of an E3 ligase ligand-linker conjugate. It is composed of a cereblon ligand conjugated to a two-unit polyethylene glycol (PEG) linker . This compound is primarily used in research settings, particularly in the development of proteolysis targeting chimeras (PROTACs), which are designed to degrade specific proteins within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-PEG2-Tos involves multiple stepsThe process typically involves the use of coupling agents and suitable solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow synthesis, which allows for a safe operation, excellent reproducibility, and efficient process. This method involves a 3-4 step flow approach, resulting in an overall yield of 38-47% .
Análisis De Reacciones Químicas
Types of Reactions
Pomalidomide-PEG2-Tos undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Pomalidomide-PEG2-Tos has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein functions and interactions within cells.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Mecanismo De Acción
Pomalidomide-PEG2-Tos exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the recruitment of target proteins to the complex, resulting in their ubiquitination and subsequent degradation by the proteasome . The molecular targets and pathways involved include the modulation of immune responses and the inhibition of tumor cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide-PEG2-Tos: Another E3 ligase ligand-linker conjugate with similar applications in PROTAC development.
Lenalidomide-PEG2-Tos: Similar to Pomalidomide-PEG2-Tos but with different pharmacological properties.
Uniqueness
This compound is unique due to its specific structure, which allows for the targeted degradation of proteins through the cereblon pathway. This specificity makes it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C24H25N3O8S |
|---|---|
Peso molecular |
515.5 g/mol |
Nombre IUPAC |
2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H25N3O8S/c1-15-5-7-16(8-6-15)36(32,33)35-14-13-34-12-11-25-18-4-2-3-17-21(18)24(31)27(23(17)30)19-9-10-20(28)26-22(19)29/h2-8,19,25H,9-14H2,1H3,(H,26,28,29) |
Clave InChI |
PDJTUNUXHWLYAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


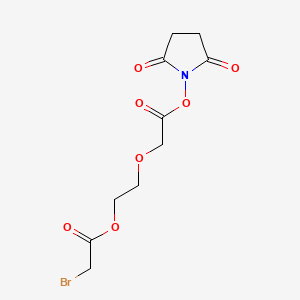
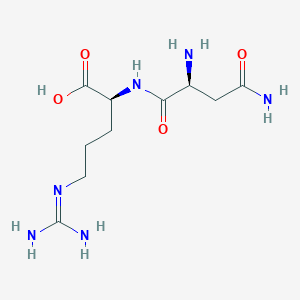
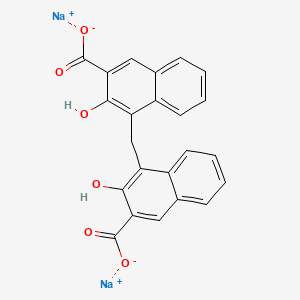
![[(2R,5S)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate](/img/structure/B11932434.png)
![8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B11932445.png)
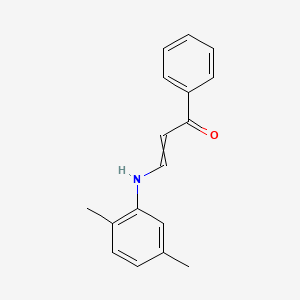

![3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B11932461.png)
![3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid](/img/structure/B11932464.png)
![N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B11932469.png)

![2-(3-(2-Morpholinoethoxy)phenyl)-N-(thiazol-2-yl)-1H-benzo[d]imidazole-7-carboxamide](/img/structure/B11932477.png)
